N-Methyl-1H-pyrazole-4-carboxamide
説明
N-Methyl-1H-pyrazole-4-carboxamide (CAS: 1154383-52-4) is a heterocyclic compound featuring a pyrazole ring substituted with a carboxamide group at the 4-position and a methyl group at the nitrogen atom of the amide moiety. This structure confers unique physicochemical properties, making it a versatile scaffold in medicinal chemistry and drug development. Notably, it is a key component of regadenoson (1-(6-amino-9-β-D-ribofuranosyl-9H-purin-2-yl)-N-methyl-1H-pyrazole-4-carboxamide), a pharmaceutical agent used as a vasodilator in myocardial perfusion imaging . Its biological relevance is further highlighted by its role in Compound 2176, which exhibited potent binding affinity (−18.54 kcal/mol) to SARS-CoV-2 nsp16-nsp10 complex, forming hydrogen and hydrophobic interactions critical for antiviral activity .
Structure
3D Structure
特性
IUPAC Name |
N-methyl-1H-pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-6-5(9)4-2-7-8-3-4/h2-3H,1H3,(H,6,9)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHLCISBAUJJDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CNN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Table 1: Structural Comparison of Pyrazole-4-carboxamide Derivatives
Electronic and Steric Effects
- N-Methyl vs.
- Amino Substitution: 3-Amino derivatives (e.g., c) exhibit increased hydrogen-bonding capacity, which could enhance target engagement but may reduce cell permeability.
Research Findings and Implications
- Drug Design : The N-methyl group in N-Methyl-1H-pyrazole-4-carboxamide balances lipophilicity and solubility, making it favorable for CNS-targeting drugs. However, bulkier substituents (e.g., ethyl, fluoroethyl) may tailor compounds for specific therapeutic niches.
- Structural Insights : X-ray crystallography using SHELX software () has been critical in resolving the conformations of pyrazole derivatives, aiding in rational design.
Q & A
Basic: What are the common synthetic routes for N-Methyl-1H-pyrazole-4-carboxamide, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and methylhydrazine derivatives. Key steps include:
- Cyclization : Formation of the pyrazole core via [3+2] cycloaddition or nucleophilic substitution .
- Functionalization : Introduction of the carboxamide group using coupling agents like EDCI or HOBt in anhydrous conditions .
- Characterization : Intermediates are validated via ¹H/¹³C NMR (to confirm regioselectivity and substitution patterns) and mass spectrometry (for molecular weight confirmation). Purity is assessed via HPLC (>95%) .
Advanced: How can regioselectivity challenges in pyrazole ring substitution be addressed during synthesis?
Methodological Answer:
Regioselectivity is influenced by steric and electronic factors. Strategies include:
- Directed Metalation : Using directing groups (e.g., methyl at position 1) to control substitution at position 4 .
- Computational Modeling : DFT calculations predict electron density distribution to guide reagent selection (e.g., electrophilic vs. nucleophilic agents) .
- Reaction Optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and temperature to favor kinetic vs. thermodynamic products .
Basic: What spectroscopic techniques are critical for structural elucidation of N-Methyl-1H-pyrazole-4-carboxamide derivatives?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., methyl groups at δ 2.1–2.3 ppm, pyrazole protons at δ 6.2–7.5 ppm). ¹³C NMR confirms carbonyl (C=O) at ~165–170 ppm .
- IR Spectroscopy : Detects carboxamide C=O stretches (~1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., C₆H₈N₃O⁺ requires m/z 138.0668) .
Advanced: How do structural modifications (e.g., methyl vs. trifluoromethyl groups) impact biological activity?
Methodological Answer:
- SAR Studies : Methyl groups enhance metabolic stability, while electron-withdrawing groups (e.g., CF₃) increase receptor binding affinity. For example, N-Methyl-1H-pyrazole-4-carboxamide derivatives show improved kinase inhibition (IC₅₀ = 0.5–2 µM) compared to non-methylated analogs .
- In Vitro Assays : Cytotoxicity is tested via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values correlated to substituent hydrophobicity (logP) .
Basic: What are the standard protocols for evaluating the stability of N-Methyl-1H-pyrazole-4-carboxamide under varying pH and temperature?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24–72 hours. Monitor degradation via HPLC .
- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (Td > 200°C for most derivatives) .
Advanced: How can computational tools predict the binding mode of N-Methyl-1H-pyrazole-4-carboxamide to biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., cannabinoid receptors). Key residues (e.g., Lys³⁰⁹ in CB1) form hydrogen bonds with the carboxamide group .
- MD Simulations : GROMACS assesses binding stability over 100 ns trajectories, calculating RMSD (<2 Å indicates stable binding) .
Basic: What are the common impurities observed during synthesis, and how are they mitigated?
Methodological Answer:
- Byproducts : Unreacted starting materials (e.g., methylhydrazine) or regioisomers (e.g., 3-methyl instead of 4-methyl).
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >98% purity .
Advanced: What strategies optimize yield in multi-step syntheses of N-Methyl-1H-pyrazole-4-carboxamide derivatives?
Methodological Answer:
- Flow Chemistry : Continuous flow reactors reduce reaction times (e.g., from 12 h to 30 min) and improve reproducibility .
- Catalysis : Palladium catalysts (e.g., Pd(OAc)₂) enable Suzuki-Miyaura couplings for aryl group introduction (yield >85%) .
Basic: How is the compound’s solubility profile determined, and what formulations enhance bioavailability?
Methodological Answer:
- Solubility Testing : Shake-flask method in buffers (pH 1.2–7.4) and solvents (DMSO, PEG-400). LogP values (~1.5–2.5) indicate moderate lipophilicity .
- Formulation : Nanoemulsions (particle size <200 nm) or cyclodextrin complexes improve aqueous solubility for in vivo studies .
Advanced: What mechanistic insights explain contradictory bioactivity data across studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
